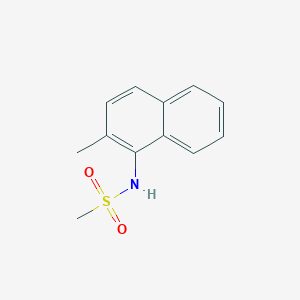

N-(2-methyl-1-naphthyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methyl-1-naphthyl)methanesulfonamide” is a chemical compound with the molecular formula C12H13NO2S . It has a molecular weight of 235.31 . It is sold in the form of a solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid .科学的研究の応用

Antibacterial Activity and Chemical Synthesis

Research has demonstrated the synthesis and characterization of sulfonamide derivatives, including those similar in structure to N-(2-methyl-1-naphthyl)methanesulfonamide, for their potential antibacterial properties. The synthesized compounds were evaluated against a variety of gram-positive and gram-negative bacteria, showing significant antibacterial activity. This suggests potential applications in developing new antibacterial agents or coatings, especially considering the ongoing need for novel solutions to antibiotic resistance (Özdemir et al., 2009).

Hydrocracking and Catalysis

The compound's relevance extends to catalysis, particularly in hydrocracking processes. Research into the hydrocracking of di(1-naphthyl)methane has explored the use of novel solid acids for cleaving carbon-alkyl bridged bonds. These studies highlight the importance of such compounds in enhancing the efficiency of hydrocracking, a critical process in the petroleum industry for producing valuable fuels and chemicals (Zhao et al., 2016).

Environmental Biodegradation

Additionally, there's significant interest in the biodegradation of compounds related to this compound, especially in the context of environmental remediation. Studies on methanesulfonic acid and its derivatives' microbial metabolism offer insights into how these compounds can be broken down in nature. This is critical for understanding their environmental fate and for developing strategies to mitigate pollution (Kelly & Murrell, 1999).

Green Chemistry Applications

The research also points to the use of methanesulfonic acid derivatives in green chemistry applications, such as the synthesis of complex molecules. For instance, the use of methane sulfonic acid in catalyzing reactions for the synthesis of 1-(benzothiazolylamino) methyl-2-naphthols showcases the potential of these compounds in facilitating environmentally friendly chemical processes (Lotfi Far et al., 2021).

Methane Activation and Utilization

Furthermore, the role of sulfonamide compounds in methane activation and conversion processes has been explored. Studies on the direct, nonoxidative conversion of methane to ethylene, aromatics, and hydrogen illustrate the potential of utilizing these compounds in developing new catalysts for methane utilization, addressing the challenge of methane's low reactivity and contributing to more sustainable chemical feedstock production (Guo et al., 2014).

Safety and Hazards

“N-(2-methyl-1-naphthyl)methanesulfonamide” is classified as a warning substance under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

N-(2-methylnaphthalen-1-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-16(2,14)15/h3-8,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXSZRHFDEENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2988179.png)

![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)